molecular formula C17H19N3OS B2819791 2-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline CAS No. 1788542-21-1

2-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline

Cat. No.: B2819791
CAS No.: 1788542-21-1
M. Wt: 313.42
InChI Key: UYYMWTFAITYIRC-UHFFFAOYSA-N
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Description

2-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline: is a complex organic compound with a unique structure that combines a bicyclic octane system with a quinoxaline moiety

Scientific Research Applications

2-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the bicyclic octane system, followed by the introduction of the quinoxaline moiety through a series of coupling reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline: undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinoxaline moiety can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Alkyl halides, base catalysts.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced quinoxalines, and various substituted derivatives.

Comparison with Similar Compounds

2-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline: can be compared with other similar compounds, such as:

    4,4’-Dichlorobenzophenone: Another compound with a quinoxaline moiety, but with different substituents and properties.

    DDT: A well-known compound with a different structure but similar applications in pest control.

The uniqueness of This compound lies in its specific combination of a bicyclic octane system and a quinoxaline moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)-quinoxalin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3OS/c1-22-13-8-11-6-7-12(9-13)20(11)17(21)16-10-18-14-4-2-3-5-15(14)19-16/h2-5,10-13H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYYMWTFAITYIRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CC2CCC(C1)N2C(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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